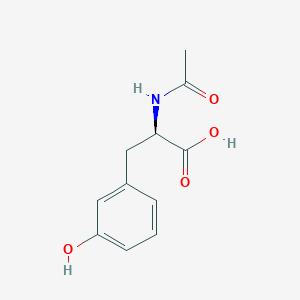

(2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAKBHDGWJUAPT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291511 | |

| Record name | D-Phenylalanine, N-acetyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610380-88-5 | |

| Record name | D-Phenylalanine, N-acetyl-3-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610380-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Phenylalanine, N-acetyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The final step involves deprotection and purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, large-scale production may require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid exhibits moderate inhibitory activity against α-chymotrypsin, an enzyme involved in protein digestion. This suggests potential for developing more effective α-chymotrypsin inhibitors for therapeutic purposes .

Antimicrobial Activity

The compound has shown moderate antibacterial activity against various Gram-positive bacteria. This property positions it as a candidate for further development as an antimicrobial agent .

Medicinal Chemistry

Due to its structural similarity to other bioactive molecules, (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid is of interest in medicinal chemistry. It may interact with various biological targets, warranting further investigation into its therapeutic potential .

Antioxidant Properties

The compound's ability to modulate antioxidant defenses suggests potential applications in treating oxidative stress-related conditions. Its unique functional groups may confer distinct biological activities compared to similar compounds .

Neurotransmitter Precursor

As a derivative of tyrosine, it could play a role in synthesizing neurotransmitters such as dopamine, making it relevant in neuropharmacology .

Case Study 1: Inhibition of α-Chymotrypsin

A study investigated the inhibitory effects of (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid on α-chymotrypsin. The findings suggested that modifications to the compound's structure could enhance its inhibitory potency, paving the way for new therapeutic agents targeting digestive enzymes.

Case Study 2: Antibacterial Activity Assessment

In another study, the antibacterial efficacy of this compound was tested against several bacterial strains. The results indicated that while the compound exhibited moderate activity, further structural optimizations could improve its effectiveness as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydroxyphenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Detailed Comparative Analysis

Substituent Effects on Solubility and Bioavailability

- Hydroxyl vs. Methoxy Groups: The target compound’s 3-hydroxyphenyl group improves water solubility compared to the trimethoxyphenyl analog (), which is more lipophilic due to methoxy substituents .

- Halogen vs. Hydroxyl Substitution : Fluorine and chlorine in analogs () increase electronegativity and lipophilicity, reducing aqueous solubility but improving membrane permeability. In contrast, the hydroxyl group in the target compound may limit blood-brain barrier penetration but enhance antioxidant capacity .

- Naphthyl vs. Phenyl Groups : Ac-D-2-Nal-OH () exhibits significantly lower solubility due to its bulky naphthyl group, whereas the target’s smaller phenyl ring may facilitate easier diffusion in biological systems .

Key Research Findings

- APAP-Cys (): As a metabolite of acetaminophen, APAP-Cys highlights the role of acetamido-phenyl derivatives in detoxification pathways. Its 5′-acetamido-2′-hydroxyphenyl structure may guide the design of hepatoprotective agents .

- 3-(3-Hydroxyphenyl)propanoic Acid (): Demonstrated 50% reduction in osteoclast activity at 0.1 mg/mL, suggesting the target compound could be optimized for bone-resorption disorders by retaining the hydroxyl group while improving delivery via acetamido modification .

Biological Activity

(2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid, also known as a derivative of phenylalanine, is a chiral amino acid compound characterized by its acetamido and hydroxyphenyl groups. This compound has garnered attention due to its potential biological activities, including enzyme inhibition, antibacterial properties, and possible roles in medicinal chemistry.

Structural Characteristics

The molecular formula of (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid is C₉H₁₁NO₃. Its structure includes:

- Acetamido group : Capable of forming hydrogen bonds, enhancing interaction with biological molecules.

- Hydroxyphenyl group : Involved in π-π interactions, which can modulate enzyme and receptor activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- The acetamido group facilitates hydrogen bonding with proteins and enzymes.

- The hydroxyphenyl group allows for π-π stacking interactions, which can influence the conformation and activity of target proteins.

1. Enzyme Inhibition

Research has shown that (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid exhibits moderate inhibitory activity against α-chymotrypsin , an enzyme critical in protein digestion. This suggests potential therapeutic applications in developing more potent inhibitors for digestive disorders.

2. Antibacterial Activity

The compound has demonstrated moderate antibacterial effects against several Gram-positive bacteria. These findings indicate its potential as an antimicrobial agent, warranting further exploration in the context of drug development.

3. Cytotoxicity

Studies have indicated that (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid may possess cytotoxic properties against various cancer cell lines. The structural similarity to other bioactive compounds positions it as a candidate for anticancer research.

Case Studies and Research Findings

Several studies have investigated the biological activity of (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Observed moderate inhibition of α-chymotrypsin, suggesting a foundation for developing therapeutic agents. |

| Study 2 | Antibacterial Activity | Demonstrated moderate activity against Gram-positive bacteria, indicating potential as an antimicrobial. |

| Study 3 | Cytotoxicity | Showed cytotoxic effects on cancer cell lines, supporting further investigation into its anticancer properties. |

Comparative Analysis

To better understand the unique aspects of (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid, a comparison with similar compounds can provide insights into its potential applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxy group at para position | Potentially stronger antioxidant activity |

| 2-Acetylamino-3-(4-methoxyphenyl)propanoic acid | Methoxy substitution on phenyl ring | Enhanced lipophilicity affecting bioavailability |

| L-Tyrosine | Hydroxylated phenol without acetamido group | Precursor for neurotransmitters like dopamine |

The specific positioning of functional groups in (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid may confer distinct biological activities compared to these similar compounds, particularly in modulating antioxidant defenses and anticancer pathways.

Q & A

Basic: What are the recommended methods for synthesizing (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid?

Answer:

The compound can be synthesized via chiral resolution or asymmetric catalysis. A common approach involves:

- Step 1 : Start with L-tyrosine or a 3-hydroxyphenylalanine derivative.

- Step 2 : Protect the amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

- Step 3 : Acetylate the amino group using acetic anhydride under basic conditions (e.g., pyridine).

- Step 4 : Deprotect and purify via reverse-phase HPLC or recrystallization.

Critical quality checks include chiral HPLC to confirm enantiomeric purity (>99% ee) and NMR for structural validation .

Basic: How should researchers prepare stable aqueous solutions of this compound for in vitro assays?

Answer:

- Solubility : The compound is sparingly soluble in water (~1 mg/mL in PBS pH 7.2).

- Preparation : Dissolve in DMSO (10–50 mM stock) and dilute in PBS or cell culture media, ensuring final DMSO ≤0.1% to avoid cytotoxicity.

- Storage : Stock solutions in DMSO are stable at -20°C for ≥6 months. Avoid freeze-thaw cycles.

Advanced: What experimental strategies can resolve contradictions in its reported Aβ42 aggregation inhibition efficacy?

Answer:

Discrepancies in IC50 values (e.g., 100 µM vs. 250 µM) may arise from:

- Assay variability : Use standardized thioflavin T (ThT) fluorescence protocols with controlled pH and temperature.

- Aggregation kinetics : Monitor real-time aggregation using dynamic light scattering (DLS) to account for lag-phase variability.

- Positive controls : Include established inhibitors like epigallocatechin gallate (EGCG) for cross-experiment validation.

Advanced: How does the 3-hydroxyphenyl moiety influence its metabolic stability in vivo?

Answer:

The 3-hydroxyphenyl group undergoes phase II metabolism (glucuronidation/sulfation), reducing bioavailability. To study:

- Hepatic microsome assays : Incubate with human liver microsomes and quantify metabolites via LC-MS.

- Pharmacokinetic profiling : Administer to rodent models and measure plasma half-life. Structural analogs with methyl or fluorine substitutions at the phenyl ring show improved metabolic stability .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Chiral purity : Use polarimetric detection or chiral HPLC (e.g., Chiralpak IA column).

- Structural confirmation : 1H/13C NMR (key signals: δ 7.2–7.4 ppm for aromatic protons, δ 2.0 ppm for acetyl methyl).

- Mass accuracy : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+ at m/z 252.0984 .

Advanced: What mechanisms underlie its reported osteoclastogenesis inhibition?

Answer:

At 0.1 mg/mL, the compound reduces RANKL-induced osteoclast differentiation in RAW 264.7 cells via:

- NF-κB pathway suppression : Measure phosphorylated IκBα degradation via western blot.

- Reactive oxygen species (ROS) modulation : Use DCFDA fluorescence to quantify ROS levels.

- Tartrate-resistant acid phosphatase (TRAP) staining : Validate osteoclast-specific activity.

Basic: How can researchers mitigate batch-to-batch variability in biological activity?

Answer:

- Strict QC : Enforce ≥98% purity (HPLC) and confirm absence of endotoxins (LAL assay).

- Standardized storage : Lyophilized powder stored at -80°C under argon to prevent oxidation.

- Bioactivity validation : Include internal controls (e.g., dose-response curves) in every assay.

Advanced: What is the evidence for its role in modulating cadmium-induced oxidative stress?

Answer:

The compound restores catalase (CAT) and superoxide dismutase (SOD) activity in cadmium-exposed models by:

- Chelation : Direct binding to Cd²+ ions, confirmed via isothermal titration calorimetry (ITC).

- Nrf2 pathway activation : Measure nuclear translocation of Nrf2 and downstream HO-1 expression.

Advanced: How can computational modeling predict its interactions with Aβ42 peptides?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to Aβ42 hydrophobic regions (residues 17–21).

- MD simulations : Analyze stability of compound-Aβ42 complexes over 100-ns trajectories (AMBER/CHARMM).

- Validate in vitro : Compare predicted binding affinity with surface plasmon resonance (SPR) data.

Basic: What are the key considerations for designing in vivo neuroprotection studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.